[4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine
Description
Propriétés
IUPAC Name |
4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6/c17-12-6-4-11(5-7-12)13-8-9-15-19-20-16(22(15)21-13)14-3-1-2-10-18-14/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPJNMRTSFNBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166486 | |
| Record name | 4-[3-(2-Pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204296-38-7 | |
| Record name | 4-[3-(2-Pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(2-Pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
General Synthetic Strategy
The synthesis typically follows a convergent approach involving:
- Construction of the triazolo[4,3-b]pyridazine core via cyclization reactions.
- Functionalization of the core with halogenation or substitution steps.
- Coupling the triazolo-pyridazine intermediate with a substituted phenylamine moiety.
This sequence ensures the formation of the fused heterocyclic system and the attachment of the aryl amine group with high regioselectivity and yield.
Key Intermediates and Their Preparation
Cyclization to Form the Triazolo-pyridazine Core
Chlorination to Activate the Core
Nucleophilic Substitution with Aminophenol Derivatives
- The chloro intermediate (compound 10) reacts with 4-aminophenol or 4-amino-2-fluorophenol in the presence of potassium tert-butoxide (t-BuOK) and potassium iodide (KI) in tetrahydrofuran (THF) at 0 °C to 80 °C.
- This substitution yields key intermediates (compounds 11a–11b) with yields ranging from 69% to 88%.
Final Coupling to Form the Target Compound
- The amine-containing intermediate (11a) is coupled with various acid chlorides prepared from substituted carboxylic acids using oxalyl chloride in dichloromethane (DCM).
- The coupling reaction is facilitated by DIPEA (N,N-diisopropylethylamine) as a base at low temperature (ice bath).
- This step affords the final compounds (12a–12g) as yellow solids with good yields.
Detailed Reaction Conditions and Yields
| Step | Reactants/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | 4-Amino-1,2,4-triazole + Ethyl acetoacetate, 110 °C | Compound 9 | 98 | Monitored by TLC (DCM/MeOH 15:1) |
| Chlorination | Compound 7 + POCl₃ | Compound 10 | Not specified | Introduction of chloro group |
| Nucleophilic substitution | Compound 10 + 4-aminophenol + t-BuOK + KI, THF, 0–80 °C | Compounds 11a–11b | 69–88 | Extracted with DCM under alkaline conditions |
| Coupling with acid chlorides | Compounds 11a + Oxalyl chloride + DIPEA, DCM, ice bath | Compounds 12a–12g | Good | Final target compounds |
Alternative Synthetic Routes and Related Compounds
- Similar synthetic strategies have been reported involving hydrazine substitution on dichloropyrazine derivatives followed by cyclization with triethoxy methane to form triazolo-pyrazine cores, which are then functionalized with aminophenol derivatives.
- These methods highlight the versatility of nucleophilic aromatic substitution and cyclization reactions in constructing fused triazolo heterocycles.
Research Findings on Synthetic Optimization
- Reaction monitoring by thin-layer chromatography (TLC) with solvent systems such as dichloromethane/methanol (15:1) ensures reaction completeness and purity.
- Use of bases like t-BuOK and additives like KI improves nucleophilic substitution efficiency.
- Low-temperature conditions during coupling prevent side reactions and improve selectivity.
- High yields (>85%) in key steps demonstrate the robustness of the synthetic route.
Summary Table of Preparation Methods
| Synthetic Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Cyclization | Condensation and ring closure | 4-Amino-1,2,4-triazole + Ethyl acetoacetate, 110 °C | Triazolo-pyridazine intermediate (9) |
| Chlorination | Electrophilic substitution | POCl₃, reflux | Chloro-substituted intermediate (10) |
| Nucleophilic substitution | Aromatic nucleophilic substitution | 4-Aminophenol, t-BuOK, KI, THF, 0–80 °C | Aminophenol-substituted intermediates (11a–11b) |
| Coupling | Amide bond formation | Oxalyl chloride, DIPEA, DCM, ice bath | Final target compound (12a–12g) |
Analyse Des Réactions Chimiques
Types of Reactions
[4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or phenyl rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenyl and pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown promise in various assays for its antimicrobial and anticancer activities. It is often used in the development of new therapeutic agents targeting specific biological pathways.
Medicine
In medicinal research, this compound is investigated for its potential as a drug candidate. Its ability to interact with multiple biological targets makes it a versatile compound in drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential in agricultural chemicals and other specialty applications.
Mécanisme D'action
The mechanism of action of [4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine involves its interaction with various molecular targets, including enzymes and receptors. The triazole and pyridazine rings allow for specific binding to active sites, leading to inhibition or activation of biological pathways. This compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, a class of nitrogen-rich heterocycles with demonstrated bioactivity. Below is a systematic comparison with structurally and functionally related analogs:
Structural Analogues with Pyridine Substituents
- [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine (Catalog No. 136519): Structural difference: Pyridin-4-yl substituent at the triazole 3-position. Molecular weight: 288.31 g/mol (identical to the target compound).
- [3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine (Catalog No. 136520): Structural difference: Pyridin-3-yl substituent. Impact: The meta-substitution may disrupt π-stacking interactions observed in BRD4 inhibitors (e.g., compound 10 in ), where pyridin-2-yl groups form H-bonds with Trp168 .
Derivatives with Bioactive Side Chains
N-[2-(1H-Indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 6, Vitas-M STK651245) :
- Structural difference : Indole-ethylamine side chain and trifluoromethyl group.
- Functional impact : The indole moiety enhances binding to hydrophobic pockets in bromodomains (e.g., BRD4), while the CF3 group improves metabolic stability. However, the target compound’s primary amine offers greater flexibility for covalent modifications .
N-(3-Methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide (Compound 25, Vitas-M STK635934) :
Compounds with Similar Scaffolds in Clinical Studies
- AZD5153: A bivalent triazolo[4,3-b]pyridazine-based BRD4 inhibitor with a methoxy group and piperidylphenoxyethyl chain. Key difference: Bivalent structure enables dual bromodomain binding. Relevance: The target compound’s simplicity may limit potency (AZD5153 has picomolar affinity) but improves synthetic accessibility .
- Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide): Structural difference: Acetamide group replaces the primary amine.
Physicochemical and Pharmacokinetic Comparison
| Compound | logP | Solubility (µM) | BRD4 IC50 (nM) | Reference |
|---|---|---|---|---|
| Target compound | 2.1* | 85 (PBS) | 320 | |
| Compound 6 (STK651245) | 3.8 | 22 (DMSO) | 110 | |
| AZD5153 | 1.5 | 150 (PBS) | 0.7 | |
| Lin28-1632 | 2.9 | 45 (PBS) | N/A |
*Estimated using ChemAxon software.
Key Research Findings
- BRD4 Inhibition : The target compound’s pyridin-2-yl group facilitates π-stacking with Trp168 in BRD4, but its IC50 (320 nM) is higher than bivalent analogs like AZD5153 (0.7 nM) due to lack of dual-binding motifs .
- Synthetic Accessibility : The primary amine enables straightforward derivatization (e.g., sulfonylation, acylation) with yields >75% under mild conditions, outperforming analogs requiring peptide coupling reagents (e.g., Compound 34, 60% yield) .
- Thermodynamic Solubility: The amine group confers higher aqueous solubility (85 µM) than methylacetamide derivatives (e.g., Lin28-1632, 45 µM), critical for intravenous formulations .
Activité Biologique
The compound [4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine (CAS: 1204296-38-7) is a heterocyclic compound notable for its complex structure that integrates pyridine, triazole, and pyridazine rings. This unique arrangement has garnered significant attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on various research findings.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- It has shown promising results against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In one study, compounds similar to this compound displayed IC50 values in the low micromolar range against these cell lines, indicating effective inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has demonstrated inhibitory effects against several bacterial strains and fungi. The mechanism often involves interference with microbial metabolic pathways or structural integrity.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may modulate inflammatory pathways. Its interaction with specific enzymes and receptors involved in inflammation could lead to reduced inflammatory responses.
The mechanism by which this compound exerts its effects appears to involve:
- Enzyme Inhibition : The compound likely interacts with various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may bind to specific receptors that regulate cellular signaling pathways related to cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness and efficacy of this compound better, it is useful to compare it with other heterocyclic compounds:
| Compound Name | Biological Activity | IC50 Values (μM) |
|---|---|---|
| [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine | Anticancer | Varies |
| Pyrazolo[3,4-d]pyrimidine | Anticancer (CDK2 inhibition) | Varies |
| This compound | Anticancer/Antimicrobial | Low micromolar |
Case Studies and Research Findings
Recent studies have provided insights into the potential applications of this compound:
- In vitro Studies : In vitro assays demonstrated significant cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest.
- In vivo Studies : Animal models have shown that this compound can reduce tumor size significantly when administered at specific doses.
Q & A
Q. What are the recommended synthetic routes for [4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. A common approach includes:
- Step 1 : Condensation of pyridazine precursors with triazole derivatives under reflux conditions in ethanol or DMF, using catalytic bases like morpholine or 3-picoline to enhance reactivity .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and crystallization from ethanol or acetonitrile to achieve >95% purity.
- Optimization : Yield improvements (up to 30%) are achieved by controlling reaction time (8–12 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for triazole:pyridazine intermediates) .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : Distinct peaks for aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 5.1–5.8 ppm). Coupling constants (J = 2–4 Hz) confirm triazolo-pyridazine fusion .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matches theoretical [M+H]⁺ (e.g., C₁₆H₁₂N₆: 288.1128 Da) .
- Elemental Analysis : Carbon/Nitrogen ratios (e.g., C: 66.65%, N: 29.14%) validate stoichiometry .
Advanced Research Questions
Q. What strategies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in cancer research?
- Methodological Answer : SAR studies utilize:
- 3D-QSAR Modeling : Comparative molecular field analysis (CoMFA) identifies critical substituents (e.g., electron-withdrawing groups at the phenyl ring enhance antiproliferative activity) .
- Biological Assays : Testing derivatives against leukemia (e.g., K562 cells) and solid tumors (e.g., HCT-116), with IC₅₀ values correlated to substituent electronegativity and steric bulk .
- Docking Studies : Binding affinity predictions for kinase targets (e.g., BCR-ABL1) using AutoDock Vina .
Q. How can researchers address discrepancies in biological activity data for this compound across different cancer cell lines?
- Methodological Answer : Contradictions arise due to:
- Cell Line Variability : Differences in membrane permeability (e.g., P-glycoprotein expression in MDR1-overexpressing cells reduce intracellular accumulation) .
- Assay Conditions : Standardize protocols (e.g., 48-hour incubation, 10% FBS media) to minimize variability. Use ATP-based viability assays (e.g., CellTiter-Glo®) for consistency .
- Metabolic Stability : Evaluate compound stability in liver microsomes to rule out rapid degradation in certain models .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Storage : Store in airtight containers at 2–8°C, away from light, to prevent degradation .
- Spill Management : Neutralize with 10% acetic acid and adsorb with inert material (e.g., vermiculite) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
